molecular formula C28H28N4O3 B2595190 N-(4-methoxybenzyl)-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1251670-08-2

N-(4-methoxybenzyl)-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2595190
CAS RN: 1251670-08-2
M. Wt: 468.557
InChI Key: JNZVDTIPSYDATF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazoline core, followed by functionalization to introduce the various substituents. The methoxybenzyl and methylphenyl groups could potentially be introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions .


Chemical Reactions Analysis

As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions. The electrophilic aromatic substitution or nucleophilic aromatic substitution reactions could be used to further functionalize the molecule or to modify the existing substituents .

Scientific Research Applications

Synthesis and Biological Activities

Novel Heterocyclic Compounds Synthesis

Research has demonstrated the synthesis of novel compounds, including N-substituted quinazolinones and thiazolidinones, showcasing the versatility in creating a range of biologically active molecules. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and 1,3,5-oxadiazepines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of these compounds. For example, the synthesis of nitrogen bridge-head pyrido[1,2-b][1,2,4]triazepines incorporating a 6-methylchromone moiety has been reported to screen for antimicrobial activity (Ibrahim et al., 2011).

Cytotoxic Activities

The potential of these compounds in cancer research has been investigated, with studies synthesizing 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives to evaluate their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their relevance in developing cancer therapeutics (Hassan, Hafez, & Osman, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-19-6-5-7-22(16-19)32-27(34)24-13-10-21(17-25(24)30-28(32)31-14-3-4-15-31)26(33)29-18-20-8-11-23(35-2)12-9-20/h5-13,16-17H,3-4,14-15,18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZVDTIPSYDATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)OC)N=C2N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide

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